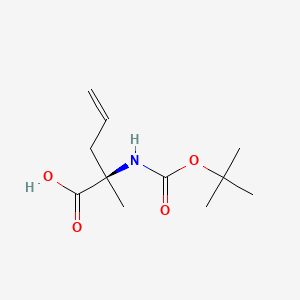
3-Amino-7-methoxyquinoline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-7-methoxyquinoline dihydrochloride (AMQD) is a quinoline derivative used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is a versatile building block for many synthetic pathways, and its reactivity and stability make it an ideal starting material for a variety of chemical transformations. AMQD is also a key intermediate in the synthesis of many drugs, including antimalarials, antivirals, and antifungals. Its unique properties make it an attractive target for research into new drugs and other compounds.
Aplicaciones Científicas De Investigación
Early Discovery Research
3-Amino-7-methoxyquinoline dihydrochloride: is utilized in early discovery research as a unique chemical entity. Researchers in this phase are interested in the compound’s potential interactions with biological targets. Due to its structural uniqueness, it may serve as a starting point for the synthesis of novel compounds with potential therapeutic effects .
Chemical Synthesis
In synthetic chemistry, this compound is valuable for constructing complex quinoline-based structures. Its amino and methoxy groups are functional handles that can undergo various chemical reactions, making it a versatile building block for creating new molecules with desired properties .
Material Science
The compound’s unique structure allows for its use in material science, particularly in the development of organic semiconductors. Quinolines are known for their electronic properties, and substituting them with different groups can lead to materials with specific conductive or emissive characteristics .
Chromatography
3-Amino-7-methoxyquinoline dihydrochloride: can be used as a standard or reference compound in chromatographic methods. Its distinct retention time and spectral properties help in the identification and quantification of similar compounds in complex mixtures .
Analytical Chemistry
In analytical chemistry, this compound could be employed in the development of new analytical reagents or indicators due to its specific reactivity and the possibility of forming colored complexes with various metals or other analytes .
Biochemical Research
The compound may act as a modulator or inhibitor in biochemical assays, helping to elucidate the function of enzymes or receptors. Its structure allows for interaction with various biological molecules, which can be useful in understanding disease mechanisms or discovering new drug targets .
Pharmacological Studies
As a potential lead compound, 3-Amino-7-methoxyquinoline dihydrochloride could be explored for its pharmacological effects. It might serve as a scaffold for developing drugs with specific actions, such as antimalarial, antibacterial, or anticancer activities, given the historical significance of quinoline derivatives in these areas .
Antioxidant Research
Although not directly related to 3-Amino-7-methoxyquinoline dihydrochloride , quinoline derivatives have been investigated for their antioxidant properties. This compound could be studied to assess its capability to protect other molecules from oxidation, which is a critical aspect in the stability of pharmaceutical formulations .
Propiedades
IUPAC Name |
7-methoxyquinolin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.2ClH/c1-13-9-3-2-7-4-8(11)6-12-10(7)5-9;;/h2-6H,11H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJDHBQUHLDBMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679642 |
Source


|
| Record name | 7-Methoxyquinolin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-7-methoxyquinoline dihydrochloride | |
CAS RN |
1216228-63-5 |
Source


|
| Record name | 7-Methoxyquinolin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

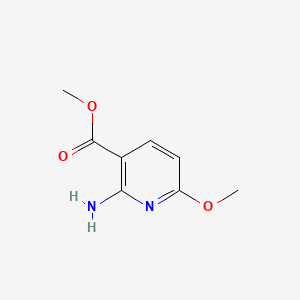
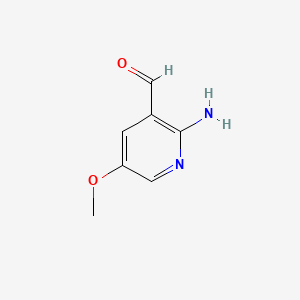


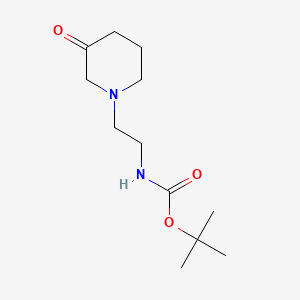
![7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/no-structure.png)
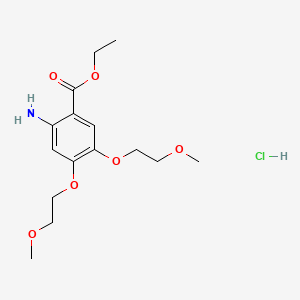
![3-[3-(Benzyloxy)phenyl]-5-methoxypyridine](/img/structure/B595490.png)




